molecular formula C22H37N9O10 B549922 Grgdsp

Grgdsp

Cat. No.: B549922
M. Wt: 587.6 g/mol
InChI Key: NTEDOEBWPRVVSG-XUXIUFHCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gly-Arg-Gly-Asp-Ser-Pro (GRGDSP) is a bioactive peptide derived from fibronectin. It is known for its ability to promote cell adhesion by interacting with integrin receptors on the cell surface . This peptide sequence is widely used in biomedical research and applications due to its role in enhancing cell attachment and proliferation.

Preparation Methods

Synthetic Routes and Reaction Conditions

GRGDSP can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis involves sequentially adding protected amino acids to a growing peptide chain anchored to a solid resin. The protecting groups are removed, and the peptide is cleaved from the resin, followed by purification using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve automated peptide synthesizers to increase efficiency and yield. The process includes the use of coupling reagents, such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt), to facilitate the formation of peptide bonds .

Chemical Reactions Analysis

Types of Reactions

GRGDSP primarily undergoes reactions typical of peptides, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized or reduced forms of the peptide and substituted analogs with modified biological activities .

Scientific Research Applications

GRGDSP has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific sequence that optimally promotes cell adhesion and proliferation. Its ability to be easily synthesized and modified makes it a versatile tool in various research and industrial applications .

Biological Activity

The GRGDSP peptide, derived from the fibronectin sequence, is a crucial integrin-binding motif that plays a significant role in cell adhesion, migration, and proliferation. This article explores the biological activity of this compound, emphasizing its applications in biomedical research, particularly in tissue engineering and drug delivery systems.

Overview of this compound

This compound (Gly-Arg-Gly-Asp-Ser-Pro) is a pentapeptide that specifically interacts with various integrin receptors on cell surfaces. The RGD sequence has been identified as a minimal binding motif for integrins, which are proteins that facilitate cell-extracellular matrix (ECM) interactions. The biological activity of this compound is primarily mediated through its binding to integrins such as αvβ3, α5β1, and αIIbβ3, which are involved in processes like angiogenesis, wound healing, and tumor progression .

  • Cell Adhesion and Spreading :
    • Studies have shown that immobilized this compound enhances endothelial cell (EC) adhesion and spreading on surfaces. The density of this compound significantly influences these processes; for instance, EC adhesion increased with surface density up to a certain point before plateauing .
    • A notable finding indicates that a this compound density of 0.2 pmol/cm² can activate extracellular signal-regulated kinase (ERK), highlighting its role in cellular signaling pathways critical for proliferation and migration .
  • Cell Migration :
    • The migration of ECs on this compound-modified surfaces exhibits complex behavior. At lower densities, EC migration is facilitated; however, as the density increases beyond 0.8 pmol/cm², migration speed decreases due to larger focal adhesions formed under shear stress conditions . This suggests a catch-bond characteristic where increased ligand density alters integrin binding dynamics.
  • Induction of Smooth Muscle Cell Differentiation :
    • This compound has been incorporated into poly(ethylene glycol) diacrylate (PEGDA) hydrogels to promote the re-differentiation of vascular smooth muscle cells (SMCs). Research indicates that RGD-gels support significant upregulation of contractile markers like smooth muscle α-actin and calponin, demonstrating the peptide's efficacy in guiding cell phenotype changes in tissue engineering applications .

1. Cardiovascular Implants

This compound is utilized to modify the surfaces of cardiovascular implants to enhance endothelialization. By promoting cell adhesion and proliferation, this compound-coated surfaces can reduce thrombogenesis risks associated with vascular grafts .

2. Cancer Targeting

RGD peptides are being explored for targeted cancer therapies due to their ability to bind specifically to integrins overexpressed in tumor vasculature. This targeting improves drug delivery efficiency and reduces side effects associated with conventional therapies .

3. 3D Bioprinting

Incorporating this compound into bioinks has enabled enhanced cell attachment and viability in 3D bioprinted constructs, paving the way for more effective tissue engineering strategies .

Data Tables

Study Application Findings
Endothelial CellsIncreased adhesion and ERK activation at low densities; optimal density around 1.5 pmol/cm²
Vascular Smooth Muscle CellsSignificant upregulation of contractile markers on RGD-gels compared to controls
Cancer TargetingImproved drug delivery efficiency through specific integrin targeting

Case Studies

  • Case Study 1: Surface Modification for Vascular Grafts
    • Researchers conjugated this compound to nonfouling surfaces of polymer networks used in vascular grafts. The study demonstrated enhanced endothelial cell functions under both static and flow conditions, indicating potential for improved graft performance in vivo .
  • Case Study 2: RGD Peptides in Tumor Targeting
    • A study evaluated RGD-modified liposomes for targeted delivery of chemotherapeutics to tumors. Results showed reduced tumor growth and improved therapeutic efficacy compared to non-targeted systems .

Properties

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H37N9O10/c23-8-15(33)28-11(3-1-5-26-22(24)25)18(37)27-9-16(34)29-12(7-17(35)36)19(38)30-13(10-32)20(39)31-6-2-4-14(31)21(40)41/h11-14,32H,1-10,23H2,(H,27,37)(H,28,33)(H,29,34)(H,30,38)(H,35,36)(H,40,41)(H4,24,25,26)/t11-,12-,13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTEDOEBWPRVVSG-XUXIUFHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H37N9O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

587.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.